molecular formula C13H10F3N3O B1510443 2-(Trifluoromethyl)-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-7-ol CAS No. 1039715-25-7

2-(Trifluoromethyl)-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-7-ol

Cat. No. B1510443
Key on ui cas rn: 1039715-25-7
M. Wt: 281.23 g/mol
InChI Key: PPTNLTCDCQOSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153626B2

Procedure details

To 7-hydroxy-2-(trifluoromethyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (113 g, 0.38 mol) in THF (1.7 L) at 0° C. was added BH3 (1 M/THF, 1.5 L, 1.5 mol). After gas evolution subsided, the reaction was heated at 40° C. for 1 h. The reaction mixture was cooled to 0° C. and poured slowly into methanol. The resulting solution was partially concentrated, diluted with ethyl acetate, washed with 1 N HCl, saturated NaHCO3 and brine, dried over MgSO4, filtered and concentrated. The residue was slurried in heptane, and the solid was collected by filtration to give the title compound as a 1:1 mixture with 2-(trifluoromethyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-10-ol.
Name
7-hydroxy-2-(trifluoromethyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Quantity
113 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[NH:8][C:9](=O)[C:10]3[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[N:13][C:11]=3[NH:12][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:22][OH:23]>C1COCC1>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:10]2[CH2:9][NH:8][C:7]3=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=[C:6]3[NH:12][C:11]=2[N:13]=1.[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:10]2[CH2:9][NH:8][C:7]3[CH:2]=[CH:3][CH:4]=[C:22]([OH:23])[C:6]=3[NH:12][C:11]=2[N:13]=1

Inputs

Step One
Name
7-hydroxy-2-(trifluoromethyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Quantity
113 g
Type
reactant
Smiles
OC1=CC=CC2=C1NC(C1=C(N2)N=C(C=C1)C(F)(F)F)=O
Name
Quantity
1.7 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was partially concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 1 N HCl, saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC2=C(NC=3C(NC2)=C(C=CC3)O)N1)(F)F
Name
Type
product
Smiles
FC(C=1C=CC2=C(NC3=C(NC2)C=CC=C3O)N1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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